CID 156595519

Description

UNII-4BBS3A53GJ is a unique chemical identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system ensures precise identification of substances relevant to medicine and translational research. The GSRS database provides manually curated identifiers (UNIIs) for over 100,000 substances, emphasizing rigorous standards for substance characterization .

Properties

CAS No. |

142606-53-9 |

|---|---|

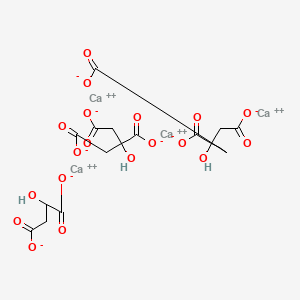

Molecular Formula |

C10H14Ca2O12 |

Molecular Weight |

406.37 g/mol |

IUPAC Name |

hexacalcium;tris(2-hydroxybutanedioate);bis(2-hydroxypropane-1,2,3-tricarboxylate);hexahydrate |

InChI |

InChI=1S/C6H8O7.C4H6O5.2Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);; |

InChI Key |

PWDLDUFTUDQSEG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca].[Ca] |

Synonyms |

calcium citrate malate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium citrate malate is synthesized by reacting calcium carbonate with citric acid and malic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of calcium citrate malate involves the use of large-scale reactors where calcium carbonate is mixed with citric acid and malic acid. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

Calcium citrate malate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are rare for calcium citrate malate.

Substitution: It can participate in substitution reactions where calcium ions are replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving calcium citrate malate include strong acids and bases, which can alter its structure and properties. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving calcium citrate malate depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce calcium chloride, citric acid, and malic acid .

Scientific Research Applications

Calcium citrate malate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Medicine: It is used in the formulation of dietary supplements to prevent and treat calcium deficiencies.

Industry: It is employed in the food industry as a fortifying agent in beverages and other products.

Mechanism of Action

Calcium citrate malate increases plasma calcium levels by providing a readily absorbable form of calcium. This reduces calcium flux from osteocyte activity by decreasing the secretion of parathyroid hormone. The compound stimulates a G-protein coupled calcium receptor on the surface of parathyroid cells, thereby regulating calcium homeostasis .

Comparison with Similar Compounds

Methodological Considerations for Comparative Studies

Data Collection and Validation

- Regulatory alignment : Cross-referencing GSRS with other databases (e.g., DrugBank, ClinicalTrials.gov ) ensures comprehensive profiling .

- Experimental reproducibility: Adherence to IUPAC nomenclature and standardized protocols for synthesis and characterization is critical .

Challenges in Comparative Analysis

- Data heterogeneity : Differences in reporting standards across databases complicate direct comparisons.

- Confidentiality constraints : Proprietary or regulatory restrictions may limit access to UNII-4BBS3A53GJ’s full dataset.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.